molecular formula C23H28N4O4 B6514056 N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892270-59-6

N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514056
CAS No.: 892270-59-6
M. Wt: 424.5 g/mol
InChI Key: JIGSVWYPBCFPJM-UHFFFAOYSA-N
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Description

N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a unique chemical compound with significant potential in various fields such as chemistry, biology, and medicine. Known for its intricate structure, this compound features a quinazoline core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide generally involves multiple steps starting with the preparation of the quinazoline core. Typically, anthranilic acid derivatives are used as the starting material. The process might include:

  • Step 1: : Formation of 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline via condensation of anthranilic acid with a suitable aldehyde or ketone under acidic conditions.

  • Step 2: : Alkylation of the quinazoline derivative using 3-(bromoethyl)ethyl phenylamine under base-catalyzed conditions to introduce the N-{3-[ethyl(phenyl)amino]propyl} group.

Industrial Production Methods

In industrial settings, these reactions are optimized for scale, often involving continuous flow chemistry to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize cost.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound may undergo oxidation to introduce hydroxyl groups or reduction to alter its functional groups.

  • Substitution: : The aromatic rings and quinazoline core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2).

Major Products Formed

These reactions lead to derivatives with altered functional groups, improving the compound’s solubility, reactivity, and potential biological activity.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as ligands in coordination chemistry to form catalysts for organic reactions.

Biology

  • Cell Signaling Studies: : Investigating its role in signal transduction pathways.

Medicine

  • Drug Development: : Exploring its potential as a lead compound in designing new drugs for treating cancer and other diseases.

Industry

  • Material Science:

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action varies with its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. For example, it might inhibit a specific kinase in a cancer pathway, preventing cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[ethyl(phenyl)amino]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: : Differing by the length of the linker chain.

  • N-{3-[methyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: : Differing by the alkyl group attached to the nitrogen.

Uniqueness

N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide’s distinct structure makes it unique in its interaction with biological targets, offering improved efficacy and selectivity in drug development.

That should give you a comprehensive overview of the compound This compound holds a lot of promise in various scientific fields, and its detailed analysis shows the depth of research being conducted to harness its potential

Properties

IUPAC Name

N-[3-(N-ethylanilino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-3-26(18-8-5-4-6-9-18)13-7-12-24-21(28)17-10-11-19-20(16-17)25-23(30)27(22(19)29)14-15-31-2/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGSVWYPBCFPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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